1-(3-(Pyrrolidin-2-yl)propyl)-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(3-pyrrolidin-2-ylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16N4/c1-3-9(11-5-1)4-2-6-13-8-10-7-12-13/h7-9,11H,1-6H2 |
InChI Key |
XXFATTNMBBKQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CCCN2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound can be viewed as a 1H-1,2,4-triazole substituted at the N-1 position with a 3-(pyrrolidin-2-yl)propyl group. Preparation typically involves:
- Construction or availability of the 1H-1,2,4-triazole core.
- Introduction of the 3-(pyrrolidin-2-yl)propyl substituent via nucleophilic substitution or coupling reactions.
- Use of appropriate protecting groups and functional group transformations to install the pyrrolidine ring and propyl linker.
Preparation of 1H-1,2,4-Triazole Core
1H-1,2,4-Triazole rings are commonly synthesized by cyclization reactions involving hydrazine derivatives and formamide or other nitrogen sources. According to patent literature, such as EP0857726A1, 1H-1,2,4-triazole derivatives can be prepared efficiently by cyclizing appropriate hydrazide intermediates under acidic or basic conditions to yield the triazole ring system.
Introduction of the Pyrrolidin-2-ylpropyl Side Chain
The 3-(pyrrolidin-2-yl)propyl substituent is typically introduced through alkylation reactions of the triazole nitrogen. The key steps include:
- Preparation of the 3-(pyrrolidin-2-yl)propyl halide or tosylate as an alkylating agent.
- Nucleophilic substitution of the triazole nitrogen with this alkylating agent under basic conditions.
For example, the pyrrolidine ring can be constructed from 2-pyrrolidinone or via reductive amination of appropriate precursors, followed by functionalization of the propyl chain with a leaving group such as bromide or tosylate.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Approach
Although more common for 1,2,3-triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for related triazole syntheses and may inspire synthetic routes. For instance, β-pyrrolidino-1,2,3-triazoles have been synthesized by reacting azides derived from pyrrolidinyl precursors with terminal alkynes in the presence of copper catalysts. While this method is specific to 1,2,3-triazoles, analogous strategies involving cyclization and substitution could be explored for 1,2,4-triazoles.
Representative Synthetic Route (Literature-Based)
A plausible synthetic route based on literature and patent data is as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-(pyrrolidin-2-yl)propyl halide | From pyrrolidine derivatives via halogenation (e.g., bromination) | 70-85 | Halide acts as alkylating agent |
| 2 | Preparation of 1H-1,2,4-triazole core | Cyclization of hydrazide precursors under acidic/basic conditions | 75-90 | Established method from hydrazides |
| 3 | N-alkylation of 1H-1,2,4-triazole | Reaction with 3-(pyrrolidin-2-yl)propyl halide in presence of base (e.g., potassium carbonate) | 65-80 | Selective N-1 alkylation |
| 4 | Purification | Chromatography or recrystallization | - | To isolate pure product |
Key Research Findings and Optimizations
- Catalysts and Conditions: Use of mild bases like potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) facilitates selective N-alkylation of the triazole ring.
- Protecting Groups: Protecting the pyrrolidine nitrogen during alkylation can improve selectivity and yield, followed by deprotection in mild acidic conditions.
- Green Chemistry Approaches: Recent advances include aqueous medium synthesis and microwave-assisted reactions to improve efficiency and reduce reaction times.
- Alternative Cyclization Methods: Some methods employ hydrazone intermediates and oxidative cyclization to form triazole rings with high regioselectivity.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Pyrrolidine vs. Aryl Substituents : The pyrrolidine group in the target compound may improve water solubility compared to halogenated aryl groups in epoxiconazole or tetraconazole, which prioritize membrane permeability and target binding in fungicides.
Pharmacological and Chemical Properties
- Antifungal Activity : Epoxiconazole and tetraconazole exhibit potent antifungal effects due to their ability to inhibit ergosterol biosynthesis (CYP51 enzymes). The target compound’s pyrrolidine group may reduce steric hindrance compared to bulky aryl substituents, but its bioactivity remains uncharacterized .
- Stability and Metabolism : Halogenated derivatives like tetraconazole show extended environmental persistence, whereas the pyrrolidine analog may undergo faster metabolic degradation due to amine oxidation .
Biological Activity
1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the presence of a pyrrolidine ring and a triazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
The biological activity of 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole is primarily attributed to its interaction with specific receptors and enzymes:
- G-Protein Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate chemokine receptors, influencing leukocyte trafficking and inflammatory responses .
- Acetylcholinesterase Inhibition : Research indicates that triazole derivatives can exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and cognitive function .
Pharmacological Effects
The pharmacological effects of this compound include:
- Antimicrobial Activity : Preliminary studies have suggested that triazole derivatives exhibit significant antibacterial properties against various pathogens. For example, related pyrrole derivatives demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
- Cognitive Enhancement : Some derivatives have shown procognitive effects in animal models, potentially benefiting conditions like Alzheimer's disease through AChE inhibition .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 1-(3-(Pyrrolidin-2-yl)propyl)-1H-1,2,4-triazole:
- Antimicrobial Efficacy : A study evaluated the efficacy of various triazole compounds against bacterial strains. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics like ciprofloxacin .
- Neuroprotective Effects : In a study focused on neurodegenerative diseases, triazole derivatives were shown to enhance memory retention in rodent models. The mechanism was linked to AChE inhibition and modulation of neurotransmitter levels .
Data Table: Biological Activity Overview
Q & A
Q. Key parameters for optimization :
- Temperature control (e.g., 80–110°C for cyclization).
- Stoichiometric ratios (e.g., 1:1 molar equivalents for sulfonylation).
- Solvent selection (e.g., toluene for sodium hydride-mediated reactions) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H NMR spectroscopy : Identifies proton environments, such as pyrrolidine ring protons (δ 1.5–2.5 ppm) and triazole protons (δ 7.5–8.5 ppm). Integration ratios confirm substituent positions .
- IR spectroscopy : Detects functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ for triazole rings) .
- High-performance liquid chromatography (HPLC) : Assesses purity (>95% typically required for biological testing). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- Elemental analysis : Validates molecular composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced: How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Using basis sets like 6-311G+(d,p) to calculate:
- HOMO-LUMO gaps: Predicts charge transfer behavior and reactivity. Smaller gaps (e.g., <4 eV) suggest higher electrophilicity .
- Molecular electrostatic potential (MEP) maps: Visualize electron-rich regions (e.g., triazole N atoms) for nucleophilic attack .
- Molecular docking : Docking into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinities. Autodock Vina or Schrödinger Suite can simulate interactions, with scoring functions (e.g., ΔG < −7 kcal/mol indicating strong binding) guiding antifungal activity studies .
Validation : Compare computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) .
Advanced: How do structural modifications (e.g., fluorination or piperazine incorporation) influence biological activity?
Answer:
- Fluorine substitution : Enhances metabolic stability and lipophilicity. For example, 3-fluorobenzamide derivatives of triazole thiones showed improved antifungal activity (MIC < 1 µg/mL against Candida albicans) .
- Piperazine incorporation : Increases solubility and bioavailability. N-(1-((4-substituted piperazin-1-yl)methyl)-triazolyl) derivatives demonstrated enhanced agrochemical activity (e.g., 90% pest inhibition at 50 ppm) .
- SAR strategies :
Advanced: How should researchers resolve contradictions in yield or purity observed during sulfonylation or cyclization steps?
Answer:
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities. For example, TIBSCl reactions in pyridine produced 3% of an arabinopyranosyl triazole byproduct due to incomplete sulfonylation .
- Reaction monitoring : Employ TLC or in situ IR to track intermediate formation. Isolate intermediates (e.g., 4-(5-O-TIBS-d-manno-pentitol-1-yl)-triazole) for characterization .
- Optimization strategies :
- Adjust reaction time (e.g., extended durations for sterically hindered substrates).
- Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive reactions .
Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?
Answer:
- Phosphorus oxychloride (POCl₃) reactions : Conduct in a fume hood with PPE (gloves, goggles). Quench excess reagent with ice-cold water to prevent exothermic decomposition .
- Hydrazine hydrate handling : Store in sealed containers; avoid contact with oxidizing agents (risk of explosive hydrazoic acid formation) .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Basic: What databases or tools are recommended for literature reviews on this compound?
Answer:
- PubMed/SCI Finder : Search for "1,2,4-triazole derivatives" + "pyrrolidine" + "synthesis" or "biological activity."
- Protein Data Bank (PDB) : Retrieve enzyme structures (e.g., 3LD6) for docking studies .
- Reaxys : Filter by reaction type (e.g., cyclization) and yield to identify optimized protocols .研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

